Aluminium acetylsalicylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

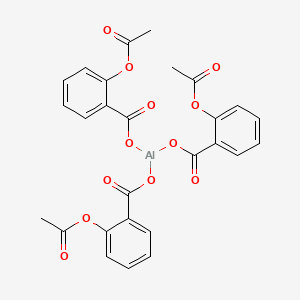

Aluminium acetylsalicylate, also known as this compound, is a useful research compound. Its molecular formula is C27H21AlO12 and its molecular weight is 564.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Stability and Therapeutic Use

Aluminium acetylsalicylate is characterized by its stability compared to traditional aspirin. This compound is synthesized to produce a mono-hydroxy aluminum salt of acetylsalicylic acid, which exhibits several advantageous properties:

- Stability : It is more stable than aspirin, which is prone to hydrolysis in the presence of moisture. The amphoteric nature of the aluminum ion contributes to this stability, allowing it to withstand various environmental conditions without significant degradation .

- Gastrointestinal Tolerance : The compound is designed to be tasteless and non-acidic, making it suitable for patients who experience gastric disturbances from conventional aspirin. In the stomach, it decomposes into salicylic acid and aluminum hydroxide, the latter acting as an antacid .

Pharmaceutical Formulations

This compound has been incorporated into various pharmaceutical formulations due to its unique properties:

- Sustained Release Dosage Forms : The film-forming characteristics of this compound allow for the development of sustained-release tablets. These formulations can deliver therapeutic agents at controlled rates, enhancing efficacy while minimizing side effects .

Clinical Applications

Research indicates several clinical applications for this compound:

- Pain Management : As a derivative of aspirin, this compound retains analgesic properties, making it effective in treating pain associated with musculoskeletal disorders and inflammatory conditions .

- Antacid Properties : Due to its breakdown into aluminum hydroxide in acidic environments, it serves dual functions as both an analgesic and an antacid, providing relief from pain while mitigating gastric acidity .

Case Studies and Research Findings

Recent studies have assessed the efficacy and safety of formulations containing this compound:

- A study evaluating a combination therapy involving aluminium hydroxide, acetylsalicylic acid, mepyramine maleate, and caffeine demonstrated excellent tolerability without significant side effects across various dosages .

- Another investigation highlighted the potential for this compound in treating headaches and nausea post-alcohol consumption, showing promising results in symptom relief with minimal adverse effects .

Análisis De Reacciones Químicas

Chemical Reactions of Aluminium Acetylsalicylate

This compound undergoes several chemical reactions, including hydrolysis, oxidation, and substitution.

-

Hydrolysis Aloxiprin can hydrolyze in the presence of water, leading to the formation of aluminum hydroxide and acetylsalicylic acid. This reaction is influenced by acidic or basic conditions.

-

Oxidation This compound can undergo oxidation reactions, particularly with oxidizing agents, resulting in oxidized derivatives.

-

Substitution Aloxiprin can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Reaction with Sodium Hydroxide (NaOH)

Aspirin (acetylsalicylic acid) reacts with sodium hydroxide (NaOH) in two main scenarios :

-

Deprotonation : A faster reaction involves the deprotonation of the acidic proton in the carboxyl group, resulting in sodium acetylsalicylate and water . The reaction is as follows:

C9H8O4+NaOH→C9H7O4Na+H2O

This reaction can occur at room temperature and requires little reaction time .

-

Saponification : A slower reaction involves the saponification of the ethyl function in acetylsalicylic acid . The reaction is as follows:

C9H8O4+NaOH→C7H5H3Na+C2H2O2Na+H2O

In this scenario, the acetyl function undergoes saponification, producing sodium acetate and sodium salicylate . This reaction requires external heating and takes longer to complete than deprotonation .

Thermal Decomposition

Thermal analysis of acetylsalicylic acid shows that it degrades into salicylic acid and acetic acid when heated . The decomposition process involves two mass-loss steps . The first step, occurring around 180°C, is characterized by the release of acetic acid. The second step involves the evaporation of salicylic acid, which starts at lower temperatures and continues as the temperature increases .

Aluminum Acetylsalicylate as an Antacid

Aluminum acetylsalicylate has been explored for its potential antacid properties . The mono-hydroxy aluminum salt of acetylsalicylic acid is stable, tasteless, and non-acidic, making it suitable for therapeutic use . It is insoluble in water and organic solvents but decomposes in alkaline or acidic mediums . In the stomach, hydrochloric acid breaks down the salt into salicylic acid and aluminum hydroxide, with the latter acting as a built-in antacid .

Other Reactions

Aloxiprin can also undergo reactions such as oxidation and substitution, leading to various derivatives depending on the specific reagents and conditions used.

Propiedades

Fórmula molecular |

C27H21AlO12 |

|---|---|

Peso molecular |

564.4 g/mol |

Nombre IUPAC |

bis[(2-acetyloxybenzoyl)oxy]alumanyl 2-acetyloxybenzoate |

InChI |

InChI=1S/3C9H8O4.Al/c3*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h3*2-5H,1H3,(H,11,12);/q;;;+3/p-3 |

Clave InChI |

GKJRJGXKDYCFNF-UHFFFAOYSA-K |

SMILES canónico |

CC(=O)OC1=CC=CC=C1C(=O)O[Al](OC(=O)C2=CC=CC=C2OC(=O)C)OC(=O)C3=CC=CC=C3OC(=O)C |

Sinónimos |

aloxiprin aloxiprine aluminum acetylsalicylate Palaprin Forte Superpyrin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.